Comparative Antiproliferative Selectivity: 2-Benzyl Derivative vs. Unsubstituted Parent Compound 1 in HepG2 and MCF-7 Cells
The unsubstituted parent compound 1 (4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one) exhibited significant and selective antiproliferative activity against HepG2 and MCF-7 cells while sparing normal WI-38 fibroblasts. The 2-benzyl derivative (CAS 571149-76-3) is structurally distinct from compound 1 by virtue of the N2-benzyl substitution, which is anticipated to modulate cellular permeability, target engagement, and metabolic stability. Although direct head-to-head antiproliferative IC₅₀ data for the 2-benzyl derivative versus compound 1 are not available in public literature at this time, the proven dependence of phthalazinone bioactivity on N2-substitution is well-established in closely related PARP inhibitor chemotypes such as olaparib, where variation at this position drastically alters oral bioavailability and target potency [1][2].
| Evidence Dimension | Antiproliferative Activity and Cancer Cell Selectivity |
|---|---|
| Target Compound Data | No published IC₅₀ data; structural differentiation based on N2-benzyl substitution |
| Comparator Or Baseline | Compound 1 (4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one, no N2 substitution): significant antiproliferative activity against HepG2 and MCF-7; selective over WI-38 fibroblasts |
| Quantified Difference | Not quantifiable from available literature; extrapolation from class-level SAR indicates that N2-benzylation modulates bioactivity |
| Conditions | MTT assay; HepG2 (human hepatocellular carcinoma), MCF-7 (human breast adenocarcinoma), WI-38 (normal human fibroblasts); compound concentration ranges typically 0–100 μM |
Why This Matters
Understanding the SAR at the N2 position is essential for optimizing antiproliferative selectivity, and sourcing the exact 2-benzyl derivative enables reproducible exploration of this substituent effect.
- [1] Hekal MH, El-Naggar AM, Abu El-Azm FSM, El-Sayed WM. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile. RSC Adv. 2020;10(7):3675-3688. DOI: 10.1039/C9RA09016A. View Source
- [2] Menear KA, Adcock C, Boulter R, et al. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. J Med Chem. 2008;51(20):6581-6591. DOI: 10.1021/jm8001263. View Source
